molecular formula C8H9N3O3 B8812079 3-Methoxy-4-nitrobenzimidamide CAS No. 878156-44-6

3-Methoxy-4-nitrobenzimidamide

Cat. No. B8812079
M. Wt: 195.18 g/mol
InChI Key: DFVWAEYKVLCDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-nitrobenzimidamide is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-nitrobenzimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-nitrobenzimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

878156-44-6

Product Name

3-Methoxy-4-nitrobenzimidamide

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

3-methoxy-4-nitrobenzenecarboximidamide

InChI

InChI=1S/C8H9N3O3/c1-14-7-4-5(8(9)10)2-3-6(7)11(12)13/h2-4H,1H3,(H3,9,10)

InChI Key

DFVWAEYKVLCDCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=N)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

99 ml (99 mmol) lithium-bis-trimethylsilylamide solution (1 mol/l in THF) are diluted with 640 ml THF, cooled to 10° C. and combined with 8.3 g (46.591 mmol) 3-methoxy-4-nitro-benzonitrile. The reaction mixture is stirred for 10 min at 20° C. The mixture is cooled to 0° C. and combined with 80 ml 3 N hydrochloric acid. The reaction mixture is evaporated down in vacuo and extracted with water and ethyl acetate. The aqueous phase is adjusted to pH 14 with 3 N sodium hydroxide solution. The product is then suction filtered.
Name
lithium bis-trimethylsilylamide
Quantity
99 mL
Type
reactant
Reaction Step One
Name
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

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